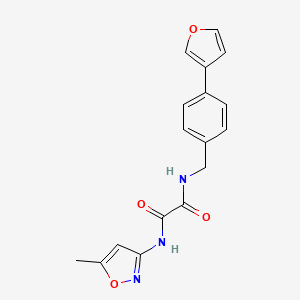

![molecular formula C8H6BrNS B2897553 7-溴苯并[b]噻吩-2-胺 CAS No. 547766-28-9](/img/structure/B2897553.png)

7-溴苯并[b]噻吩-2-胺

概述

描述

7-Bromobenzo[b]thiophen-2-amine is a heterocyclic compound that contains both sulfur and nitrogen atoms within its structure. This compound is part of the benzothiophene family, which is known for its diverse biological activities and applications in medicinal chemistry .

科学研究应用

7-Bromobenzo[b]thiophen-2-amine has several scientific research applications, including:

Antimicrobial Activity: It has been evaluated for its potential antibacterial and antifungal properties.

Medicinal Chemistry: Used in the synthesis of various biologically active compounds.

Material Science:

安全和危害

未来方向

While specific future directions for 7-Bromobenzo[b]thiophen-2-amine are not mentioned in the search results, research on thiophene derivatives is an active field. These compounds have potential applications in medicinal chemistry and material science . They are also being studied for their potential as visible-light organophotocatalysts .

作用机制

Target of Action

7-Bromobenzo[b]thiophen-2-amine is a derivative of thiophene, a class of heterocyclic compounds known to possess a wide range of therapeutic properties . These compounds are known to interact with various biological and physiological targets such as anti-inflammatory, anti-psychotic, anti-arrhythmic, anti-anxiety, anti-fungal, antioxidant, estrogen receptor modulating, anti-mitotic, anti-microbial, kinases inhibiting and anti-cancer . .

Mode of Action

Based on the known actions of thiophene derivatives, it can be inferred that the compound interacts with its targets, leading to changes in cellular functions . The exact nature of these interactions and the resulting changes would depend on the specific target and the biochemical context.

Biochemical Pathways

Given the broad range of therapeutic properties associated with thiophene derivatives, it is likely that multiple pathways are affected . These could include pathways related to inflammation, psychosis, arrhythmia, anxiety, fungal infections, oxidation, estrogen receptor modulation, mitosis, microbial infections, kinase inhibition, and cancer .

Result of Action

Based on the known therapeutic properties of thiophene derivatives, it can be inferred that the compound may have effects such as anti-inflammatory, anti-psychotic, anti-arrhythmic, anti-anxiety, anti-fungal, antioxidant, estrogen receptor modulating, anti-mitotic, anti-microbial, kinases inhibiting and anti-cancer .

生化分析

Biochemical Properties

It is known that thiophene derivatives, which include 7-Bromobenzo[b]thiophen-2-amine, have diverse applications in medicinal chemistry . They have been reported to possess a wide range of therapeutic properties and interact with various enzymes, proteins, and other biomolecules .

Cellular Effects

Thiophene derivatives have been shown to have significant biological and physiological functions such as anti-inflammatory, anti-psychotic, anti-arrhythmic, anti-anxiety, anti-fungal, antioxidant, estrogen receptor modulating, anti-mitotic, anti-microbial, kinases inhibiting and anti-cancer effects .

Molecular Mechanism

Thiophene derivatives have been shown to exert their effects at the molecular level, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .

Metabolic Pathways

Drug metabolic reactions are generally divided into two classes i.e., phase I and phase II metabolic reactions . The characterization of drug metabolizing enzymes is necessary to determine the toxic metabolites of drugs .

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of 7-Bromobenzo[b]thiophen-2-amine typically involves the electrophilic cyclization of 2-alkynyl thioanisoles. This method utilizes sodium halides as the source of electrophilic halogens when reacted along with copper (II) sulfate. The reaction is environmentally benign, uses ethanol as the solvent, and results in high yields .

Industrial Production Methods

Industrial production methods for 7-Bromobenzo[b]thiophen-2-amine are not extensively documented in the literature. the synthetic routes mentioned above can be scaled up for industrial applications, ensuring high yield and purity.

化学反应分析

Types of Reactions

7-Bromobenzo[b]thiophen-2-amine undergoes various chemical reactions, including:

Substitution Reactions: Common reagents include sodium halides and copper (II) sulfate.

Oxidation and Reduction Reactions: These reactions are less documented but can be inferred based on the chemical structure of the compound.

Common Reagents and Conditions

Sodium Halides: Used in electrophilic cyclization.

Copper (II) Sulfate: Acts as a catalyst in the cyclization process.

Ethanol: Used as a solvent in the reaction.

Major Products Formed

The major product formed from the electrophilic cyclization of 2-alkynyl thioanisoles is 7-Bromobenzo[b]thiophen-2-amine .

相似化合物的比较

Similar Compounds

3-Chlorobenzo[b]thiophen-2-amine: Similar structure but with a chlorine atom instead of bromine.

Benzo[b]thiophene: Lacks the bromine and amine groups but shares the core structure.

Uniqueness

7-Bromobenzo[b]thiophen-2-amine is unique due to the presence of both bromine and amine groups, which may enhance its biological activity and chemical reactivity compared to other benzothiophene derivatives .

属性

IUPAC Name |

7-bromo-1-benzothiophen-2-amine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6BrNS/c9-6-3-1-2-5-4-7(10)11-8(5)6/h1-4H,10H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WRWOLPUNYIVAGT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C(=C1)Br)SC(=C2)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6BrNS | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

228.11 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

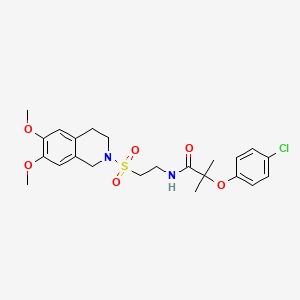

![6-Chloro-3,4-dihydro-2H-benzo[b][1,4]oxazine-2-carboxylic acid](/img/structure/B2897471.png)

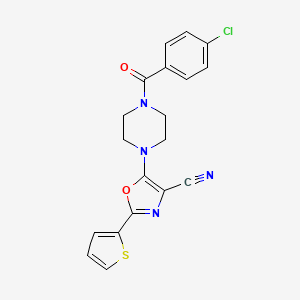

![2-[4-(5-Tert-butyl-3-phenylpyrazolo[1,5-a]pyrimidin-7-yl)piperazin-1-yl]ethanol](/img/structure/B2897472.png)

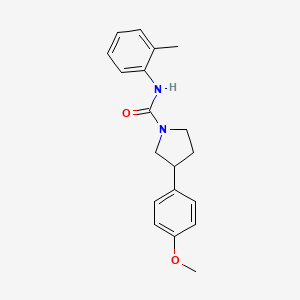

![N-(3,4-dimethylphenyl)-2-[(1,1-dioxo-4H-1lambda6,2,4-benzothiadiazin-7-yl)sulfonyl]acetamide](/img/structure/B2897473.png)

![1-[(Tert-butoxy)carbonyl]-2-methyl-4-oxopyrrolidine-2-carboxylic acid](/img/structure/B2897481.png)

![3-{7-[(2-chloro-6-fluorobenzyl)oxy]-4,8-dimethyl-2-oxo-2H-chromen-3-yl}propanoic acid](/img/structure/B2897482.png)

![5-{2-[methyl(phenyl)amino]-2-oxoethyl}-4-oxo-5,6,7,8-tetrahydro-4H-pyrazolo[1,5-a][1,4]diazepine-2-carboxylic acid](/img/structure/B2897484.png)

![N-[2-[[2-(4-bromophenyl)-1H-indol-3-yl]sulfanyl]ethyl]-1,3-benzodioxole-5-carboxamide](/img/structure/B2897485.png)

![(4-(6-(1H-1,2,4-triazol-1-yl)pyridazin-3-yl)piperazin-1-yl)(4,5,6,7-tetrahydrobenzo[d]isoxazol-3-yl)methanone](/img/structure/B2897487.png)

![N-(3,4-dimethylphenyl)-2-{[5-(furan-2-yl)-4-(1H-pyrrol-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B2897492.png)

![3-methoxy-N-(5-methyl-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)benzamide hydrochloride](/img/structure/B2897493.png)